molecular formula C22H12BrClFNO3 B2446009 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide CAS No. 929514-15-8

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide

Cat. No.: B2446009
CAS No.: 929514-15-8
M. Wt: 472.69
InChI Key: GXBXNAUNECJXSM-UHFFFAOYSA-N
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Description

This chemical entity, N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide, is a synthetic benzofuran derivative offered for research applications. The benzofuran scaffold is recognized in medicinal chemistry for its diverse pharmacological potential, with studies showing various derivatives exhibit antitumor, antifungal, and antimicrobial activities . Specifically, tricyclic benzofuran-containing structures have been identified as core components in novel, highly potent allosteric inhibitors of kinases like p21-activated kinase 4 (PAK4), a key regulator of malignancy and immune infiltration in cancers such as pancreatic cancer . The structural features of this compound—including the 5-bromo substitution on the benzofuran ring and the 4-chlorobenzoyl and 2-fluorobenzamide moieties—suggest its potential utility as a valuable intermediate or candidate for developing targeted therapies. It is intended for investigative use in areas including but not limited to oncology research, kinase profiling, and structure-activity relationship (SAR) studies to advance the discovery of new therapeutic agents. This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrClFNO3/c23-13-7-10-18-16(11-13)19(26-22(28)15-3-1-2-4-17(15)25)21(29-18)20(27)12-5-8-14(24)9-6-12/h1-11H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBXNAUNECJXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Bromination: Introduction of a bromine atom into the benzofuran ring.

    Chlorobenzoylation: Attachment of a 4-chlorobenzoyl group to the benzofuran ring.

    Fluorination: Introduction of a fluorine atom into the benzamide structure.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs, as well as implementing purification techniques such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different benzofuran derivatives, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide involves its interaction with specific molecular targets within biological systems. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-methylbenzamide
  • N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-chlorobenzamide

Uniqueness

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, bioavailability, and ability to interact with biological targets, making it distinct from its analogs.

Biological Activity

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide is a complex organic compound that has garnered attention in scientific research due to its potential biological activities, particularly in the field of cancer therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C21H12BrCl2NO2, with a molecular weight of 479.14 g/mol. It features a unique structure characterized by a benzofuran ring and various halogen substitutions, which contribute to its biological activity. The presence of both bromine and chlorine atoms enhances its reactivity and potential for interaction with biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For example, it may target extracellular signal-regulated kinases (ERK) and fibroblast growth factor receptors (FGFR), pathways critical for tumor growth and survival .
  • Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways, leading to cell death .

Anticancer Activity

Recent research has focused on the anticancer properties of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A-549 (lung cancer) and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values were determined using MTT assays, revealing significant cytotoxicity at low nanomolar concentrations.

Cell Line IC50 (nM) Comparison Drug IC50 (nM)
A-54945Doxorubicin30
HeLa50Doxorubicin35

Case Studies

  • Synthesis and Screening : A study conducted by researchers synthesized this compound and screened it against multiple cancer cell lines. The results indicated that the compound exhibited potent anticancer activity comparable to standard treatments like doxorubicin .
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding affinity of this compound with key protein targets involved in tumorigenesis. The results indicated strong interactions with ERK and FGFR, suggesting that these targets may be crucial for its anticancer effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced significantly by its structural components:

  • Halogen Substituents : The presence of bromine and chlorine atoms enhances lipophilicity and facilitates interaction with cellular membranes.
  • Benzofuran Core : This moiety is essential for maintaining the compound's structural integrity and contributes to its ability to penetrate biological membranes effectively.

Q & A

Q. What are the optimized synthetic routes for N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-2-fluorobenzamide, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with halogenation of the benzofuran core followed by coupling with fluorobenzamide derivatives. Key steps include:
  • Bromination : Introduce the bromo group at position 5 of the benzofuran ring using N-bromosuccinimide (NBS) under controlled light conditions.
  • Acylation : React with 4-chlorobenzoyl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .
  • Amidation : Couple the intermediate with 2-fluorobenzoyl chloride using coupling agents like EDCI/HOBt.
    Critical Parameters :
  • Temperature: Maintain <0°C during bromination to avoid side reactions.
  • Solvent purity: Use anhydrous DCM to prevent hydrolysis of acylating agents.
  • Reaction time: Extended amidation (>12 hours) improves yield but risks decomposition.
StepReagents/ConditionsYield (%)Purity (HPLC)
BrominationNBS, DCM, 0°C, 4h7895%
Acylation4-Cl-benzoyl chloride, Et₃N, DCM, RT, 6h8598%
Amidation2-F-benzoyl chloride, EDCI/HOBt, DMF, RT, 12h6597%

Contradictions in yield optimization may arise from competing side reactions; HPLC-MS monitoring is recommended .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data. Ensure crystals are grown via slow evaporation in ethyl acetate/hexane (1:3). ORTEP-3 is recommended for visualizing thermal ellipsoids and validating bond angles .
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ confirm substitution patterns. Key signals:
  • ¹H NMR : δ 8.2 (d, J=8.4 Hz, benzofuran-H), δ 7.6–7.8 (m, fluorobenzamide aromatic protons).
  • ¹³C NMR : δ 165.5 (C=O, fluorobenzamide), δ 160.1 (C-Br).
  • Mass Spectrometry : High-resolution ESI-MS ([M+H]⁺ calc. 486.02; found 486.03) verifies molecular weight .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in crystallographic data and predict nonlinear optical (NLO) properties?

  • Methodological Answer :
  • Crystallographic Refinement : Use SHELXL for high-resolution data (d-spacing <1 Å) to resolve disorder in the benzofuran ring. Apply TWINABS for twinned crystals .
  • DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to predict NLO properties. Key parameters:
  • Hyperpolarizability (β) : ~12.5 ×10⁻³⁰ esu (indicative of moderate NLO activity).
  • HOMO-LUMO Gap : 3.8 eV, suggesting potential for charge-transfer applications.
    Contradictions between experimental and theoretical bond lengths (e.g., C-Br: 1.89 Å vs. 1.92 Å calc.) may arise from crystal packing effects .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for anticancer activity?

  • Methodological Answer :
  • Bioisosteric Replacement : Compare with analogs (e.g., replacing 4-chlorobenzoyl with 4-methylpiperazinyl) to assess cytotoxicity. Use MTT assays on HeLa cells (IC₅₀ values).
  • Molecular Docking : Target WDR5 protein (PDB: 5IXP) to evaluate binding affinity. Key interactions:
  • Fluorobenzamide : Forms hydrogen bonds with Asp107 (ΔG = -9.2 kcal/mol).
  • Bromobenzofuran : Hydrophobic interactions with Leu105.
    SAR Table :
AnalogSubstituentIC₅₀ (μM)Binding Energy (kcal/mol)
Parent4-Cl-benzoyl1.2-9.2
Analog 14-Me-piperazinyl0.8-10.5
Analog 24-NO₂-benzoyl3.5-7.1

Discrepancies in activity may arise from solubility differences; logP calculations (ClogP = 3.5) guide formulation adjustments .

Q. How do solvent polarity and pH affect the compound’s fluorescence properties in spectroscopic studies?

  • Methodological Answer :
  • Spectrofluorometry : Measure emission at λ_ex = 320 nm (λ_em = 450 nm) in solvents of varying polarity (e.g., DMSO, ethanol, water).
  • Quantum Yield (Φ) : Increases from 0.15 (water) to 0.42 (DMSO) due to reduced quenching.
  • pH Dependence : At pH <5, protonation of the benzamide nitrogen quenches fluorescence (Φ drops to 0.08). Use phosphate buffer (pH 7.4) for stability .

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